molecular formula C17H18FNO2 B8150159 (S)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150159
M. Wt: 287.33 g/mol
InChI Key: SASYVKUSVDCUIG-INIZCTEOSA-N
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Description

(S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features a biphenyl structure with a fluorine atom, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as dynamic kinetic resolution can be employed to ensure the production of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

(S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom in the biphenyl structure can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-ethyl 2-amino-3-(3’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[3-(3-fluorophenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-21-17(20)16(19)10-12-5-3-6-13(9-12)14-7-4-8-15(18)11-14/h3-9,11,16H,2,10,19H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYVKUSVDCUIG-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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